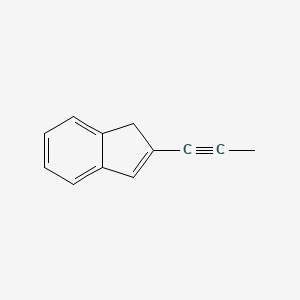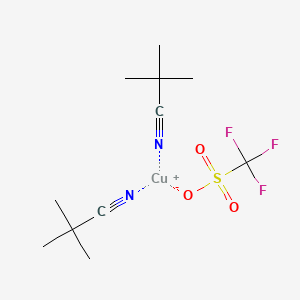
Fmoc-Cys(Trt)-Cys(Psi(Dmp,H)pro)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Cys(Trt)-Cys(Psi(Dmp,H)pro)-OH is a complex peptide compound used in various scientific research applications. The compound consists of fluorenylmethyloxycarbonyl (Fmoc) protecting group, trityl (Trt) protecting group, and a unique Psi(Dmp,H)pro moiety. This compound is primarily used in peptide synthesis and has significant applications in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Cys(Trt)-Cys(Psi(Dmp,H)pro)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid support resin. The Fmoc group is used to protect the amino group during the synthesis, while the Trt group protects the thiol group of cysteine. The Psi(Dmp,H)pro moiety is introduced through specific coupling reactions. The synthesis involves multiple steps of deprotection and coupling, with reagents such as piperidine for Fmoc removal and various coupling agents for peptide bond formation .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Cys(Trt)-Cys(Psi(Dmp,H)pro)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of Fmoc and Trt protecting groups using reagents like piperidine and trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds using coupling agents such as HBTU, HATU, or DIC.
Oxidation and Reduction: The thiol groups in cysteine can undergo oxidation to form disulfide bonds or reduction to break these bonds.
Common Reagents and Conditions
Deprotection: Piperidine (20% in DMF) for Fmoc removal, TFA for Trt removal.
Coupling: HBTU, HATU, or DIC in the presence of a base like DIPEA.
Oxidation: Iodine or DMSO for disulfide bond formation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction.
Major Products Formed
The major products formed from these reactions include the desired peptide sequences with specific modifications, such as disulfide bonds between cysteine residues .
Applications De Recherche Scientifique
Fmoc-Cys(Trt)-Cys(Psi(Dmp,H)pro)-OH has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex peptides and proteins for structural and functional studies.
Biology: Employed in the study of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Utilized in the development of peptide-based therapeutics, including antimicrobial peptides and enzyme inhibitors.
Industry: Applied in the production of peptide-based materials for drug delivery systems and biomaterials
Mécanisme D'action
The mechanism of action of Fmoc-Cys(Trt)-Cys(Psi(Dmp,H)pro)-OH involves its ability to form stable peptide bonds and undergo specific chemical modifications. The Fmoc and Trt groups protect the amino and thiol groups during synthesis, allowing for selective reactions. The Psi(Dmp,H)pro moiety introduces unique structural features that can influence the peptide’s conformation and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Cys(Trt)-OH: A simpler compound with only one cysteine residue.
Fmoc-Cys(Trt)-Cys(Trt)-OH: Contains two cysteine residues with Trt protection but lacks the Psi(Dmp,H)pro moiety.
Fmoc-Cys(Acm)-Cys(Acm)-OH: Uses acetamidomethyl (Acm) protecting groups instead of Trt
Uniqueness
Fmoc-Cys(Trt)-Cys(Psi(Dmp,H)pro)-OH is unique due to the presence of the Psi(Dmp,H)pro moiety, which introduces distinct structural and functional properties. This moiety can enhance the peptide’s stability, self-assembly, and interactions with other biomolecules, making it valuable for specific research applications .
Propriétés
IUPAC Name |
2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoyl]-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H44N2O7S2/c1-56-35-26-27-40(44(28-35)57-2)46-51(43(31-59-46)47(53)54)45(52)42(50-48(55)58-29-41-38-24-14-12-22-36(38)37-23-13-15-25-39(37)41)30-60-49(32-16-6-3-7-17-32,33-18-8-4-9-19-33)34-20-10-5-11-21-34/h3-28,41-43,46H,29-31H2,1-2H3,(H,50,55)(H,53,54) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGGVFHGNCTAMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2N(C(CS2)C(=O)O)C(=O)C(CSC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H44N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
837.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl) methyl]-1,1'-bis[DI(3,5-dimethyl-4-methoxyphenyl)phosphino] ferrocene](/img/structure/B6296084.png)

![(RP,R'P)-1,1'-Bis(dicyclohexylphosphino)-2,2'-bis[(S)-alpha-(dimethylamino)benzyl]ferrocene](/img/structure/B6296092.png)



